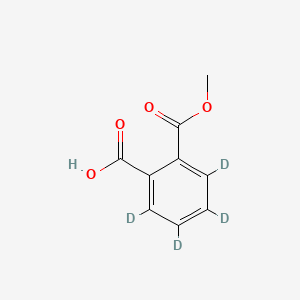

Monomethyl Phthalate-d4

Übersicht

Beschreibung

Monomethyl Phthalate-d4, also known as 2-(Methoxycarbonyl)benzoic acid-d4, is a deuterium-labeled analog of Monomethyl Phthalate. This compound is primarily used as a reference standard in analytical chemistry, particularly in the study of phthalate metabolites. The deuterium labeling allows for precise quantification and tracking in various analytical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Monomethyl Phthalate-d4 can be synthesized through the esterification of phthalic anhydride with methanol-d4 (deuterated methanol). The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of phthalic anhydride and methanol-d4 into a reactor, where the esterification reaction takes place. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products.

Analyse Chemischer Reaktionen

Types of Reactions: Monomethyl Phthalate-d4 undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce phthalic acid and methanol-d4.

Oxidation: This compound can be oxidized to form phthalic acid under strong oxidizing conditions.

Substitution: this compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed:

Hydrolysis: Phthalic acid and methanol-d4.

Oxidation: Phthalic acid.

Substitution: Various substituted phthalates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Monomethyl Phthalate-d4 is widely used in scientific research, particularly in the following areas:

Analytical Chemistry: As a reference standard for the quantification of phthalate metabolites in environmental and biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Environmental Studies: To monitor and assess human exposure to phthalates through the analysis of wastewater and other environmental samples.

Toxicology: To study the metabolic pathways and toxicological effects of phthalates in biological systems.

Pharmaceutical Research: As a standard for the determination of phthalate exposure in relation to various health conditions, including thyroid cancer and benign nodules.

Wirkmechanismus

Monomethyl Phthalate-d4 exerts its effects primarily through its role as a phthalate metabolite. Phthalates are known to disrupt endocrine function by binding to and activating peroxisome proliferator-activated receptors (PPARs). This activation can downregulate the transcription of aromatase P450, inhibiting estradiol synthesis and affecting various reproductive processes. Additionally, this compound can induce oxidative stress, leading to apoptosis and disruptions in energy metabolism.

Vergleich Mit ähnlichen Verbindungen

Monomethyl Phthalate-d4 is similar to other phthalate metabolites such as:

- Monoethyl Phthalate

- Mono-n-butyl Phthalate

- Mono-(2-ethylhexyl) Phthalate

Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling, which allows for more accurate and precise analytical measurements compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where precise quantification is essential.

Biologische Aktivität

Monomethyl phthalate-d4 (MMP-d4) is a deuterated form of monomethyl phthalate (MMP), a compound belonging to the phthalate family, which are widely used as plasticizers. The biological activity of MMP-d4 is primarily studied in relation to its metabolic pathways, potential health effects, and its role as a tracer in pharmacokinetic studies.

MMP-d4 can be synthesized through the esterification of phthalic anhydride with deuterated methanol (methanol-d4). This reaction typically requires an acid catalyst and is conducted under controlled conditions to ensure high purity and yield. The incorporation of deuterium allows for improved tracking in biological systems, aiding in the understanding of its metabolism and effects.

Metabolism and Pharmacokinetics

The metabolism of MMP-d4 involves its conversion into various metabolites, which can exhibit different biological activities. Studies have shown that phthalates, including MMP, undergo hydrolysis to form monoesters that may disrupt endocrine functions. MMP-d4 serves as an internal standard in analytical methods for quantifying exposure levels in biological samples, providing insights into its pharmacokinetics and potential health risks associated with exposure.

Biological Activity and Toxicological Effects

Research indicates that MMP and its metabolites can impact reproductive health and developmental processes. The following table summarizes key findings related to the biological activity of MMP-d4:

Case Studies

- Endocrine Disruption : A case study highlighted the effects of phthalate exposure on male reproductive health. It concluded that metabolites like MMP could disrupt testosterone homeostasis, leading to adverse reproductive outcomes. The study emphasized the importance of understanding the mechanisms by which these compounds affect hormone levels.

- Liver Toxicity : Another study focused on liver toxicity associated with phthalate exposure in rodents. It established a correlation between PPARα activation and liver tumors but noted that this mechanism might not be relevant for human risk assessments due to species differences.

Research Findings

Recent research has expanded our understanding of the biological activity of MMP-d4:

- Hormonal Impact : Exposure to MMP-d4 has been linked to alterations in steroidogenesis, affecting key enzymes involved in hormone production such as CYP17A1 and HSD3β2. This suggests that even low-level exposures could have significant implications for endocrine function.

- Oxidative Stress : Studies have also indicated that MMP may induce oxidative stress in cellular models, potentially leading to further cellular damage and dysfunction.

Eigenschaften

IUPAC Name |

2,3,4,5-tetradeuterio-6-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-5H,1H3,(H,10,11)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJSWIPFHMKRAT-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858103 | |

| Record name | 2-(Methoxycarbonyl)(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1276197-40-0 | |

| Record name | 2-(Methoxycarbonyl)(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.